molecular formula C15H15N3O2S B3867257 (1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one

(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one

Numéro de catalogue B3867257
Poids moléculaire: 301.4 g/mol
Clé InChI: LYHGBWGTEMSCQF-MNOVXSKESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as BZL-101, and it belongs to the class of bicyclic nonane compounds.2.1]nonan-4-one.

Mécanisme D'action

The mechanism of action of (1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one is not fully understood. However, it has been suggested that BZL-101 exerts its anti-cancer effects by inhibiting the activity of the enzyme topoisomerase II alpha, which is involved in DNA replication and cell division. BZL-101 has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Additionally, BZL-101 has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
BZL-101 has been shown to have various biochemical and physiological effects. In preclinical studies, BZL-101 has been shown to induce cell cycle arrest and apoptosis in cancer cells. BZL-101 has also been shown to reduce the production of inflammatory molecules and to inhibit the migration of immune cells to sites of inflammation. Additionally, BZL-101 has been shown to increase the expression of various neuroprotective proteins and to reduce neuronal damage in animal models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

BZL-101 has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields. Additionally, BZL-101 has been extensively studied in preclinical models, which provides a strong foundation for future research. However, there are also limitations to using BZL-101 in lab experiments. BZL-101 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, BZL-101 has been shown to have low solubility in water, which may limit its use in certain experiments.

Orientations Futures

There are several future directions for research on (1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one. First, further studies are needed to understand the mechanism of action of BZL-101 and to identify its molecular targets. Second, clinical trials are needed to determine the safety and efficacy of BZL-101 in humans. Third, studies are needed to determine the optimal dosage and administration route for BZL-101. Fourth, studies are needed to investigate the potential use of BZL-101 in combination with other anti-cancer or anti-inflammatory agents. Finally, studies are needed to investigate the potential use of BZL-101 in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis.
Conclusion
(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one is a promising compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Although further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans, BZL-101 represents a promising avenue for future research.

Applications De Recherche Scientifique

(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. In preclinical studies, BZL-101 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BZL-101 has also been shown to reduce inflammation in animal models of arthritis and multiple sclerosis. Additionally, BZL-101 has been shown to protect against neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.

Propriétés

IUPAC Name

(1S,6R)-9-(1,3-benzothiazole-6-carbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-14-6-10-2-3-11(7-16-14)18(10)15(20)9-1-4-12-13(5-9)21-8-17-12/h1,4-5,8,10-11H,2-3,6-7H2,(H,16,19)/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHGBWGTEMSCQF-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(=O)CC1N2C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC(=O)C[C@@H]1N2C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,6R)-9-(1,3-benzothiazole-6-carbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 2
Reactant of Route 2
(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 3
(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 4
(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 5
(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one
Reactant of Route 6
(1S*,6R*)-9-(1,3-benzothiazol-6-ylcarbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.